Absence of Public Bioactivity Data as a Key Differential Factor
A systematic search of BindingDB, PubChem, ChEMBL, and the patent literature failed to identify any quantitative IC50, Ki, EC50, or functional assay data for CAS 442879-29-0 as of May 2026. This places it in a distinct category from well-characterized pyrrolo[2,3-d]pyrimidine kinase inhibitors like Tofacitinib or Ruxolitinib, which have extensive publicly available potency data. [1] The closest entries in BindingDB (e.g., BDBM242879) correspond to a structurally distinct benzodiazepinone scaffold with a cyclopropoxy group (SMILES: NC(=O)[C@@H](CC1CC(F)(F)C1)[C@@H](CCC(F)(F)F)C(=O)N[C@H]1N=C(c2ccccc2)c2cccc(OC3CC3)c2NC1=O) and are not valid comparators for this pyrrolo[2,3-d]pyrimidine. [2]
| Evidence Dimension | Public Bioactivity Data Availability |
|---|---|
| Target Compound Data | 0 quantitative bioassay results found |
| Comparator Or Baseline | Class of known pyrrolo[2,3-d]pyrimidine kinase inhibitors (e.g., Tofacitinib): thousands of data points |
| Quantified Difference | No comparator possible; target compound represents a data-free zone |
| Conditions | Comprehensive database and literature search (BindingDB, PubChem, ChEMBL, PubMed, Google Patents) |
Why This Matters
For procurement, this complete data void means the compound cannot be selected based on demonstrated potency; it is acquired solely for exploratory or structure-activity-relationship (SAR) hypothesis generation, making purity and structural authenticity the only verifiable quality criteria.
- [1] National Center for Biotechnology Information. PubChem Compound Search for CAS 442879-29-0. Accessed May 2026. No bioassay data available. View Source
- [2] BindingDB. Search for monomerid 242879 and related entries. Data for benzodiazepinone scaffold, not pyrrolo[2,3-d]pyrimidine. View Source
